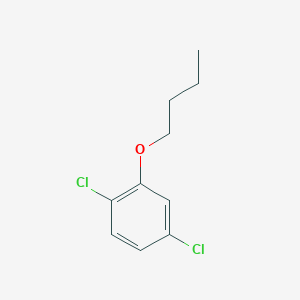
2-Butoxy-1,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-1,4-dichlorobenzene is an organic compound that belongs to the class of dichlorobenzenes. It is characterized by the presence of two chlorine atoms and a butoxy group attached to a benzene ring. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,4-dichlorobenzene typically involves the chlorination of 1,4-dichlorobenzene followed by the introduction of a butoxy group. One common method is the nucleophilic substitution reaction where 1,4-dichlorobenzene reacts with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the chlorination of benzene to produce 1,4-dichlorobenzene, followed by the reaction with butanol under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-1,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, less chlorinated benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butoxy-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butoxy-1,4-dichlorobenzene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The molecular targets include enzymes involved in detoxification pathways, and the compound can induce oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: A precursor in the synthesis of 2-Butoxy-1,4-dichlorobenzene.
2-Butoxy-1,3-dichlorobenzene: Similar structure but different positional isomer.
2-Butoxy-1,2-dichlorobenzene: Another positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of the butoxy group, which imparts different chemical reactivity and physical properties compared to its isomers. This makes it suitable for specific industrial applications where other dichlorobenzenes may not be effective.
Propriétés
IUPAC Name |
2-butoxy-1,4-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDBLGZVDBPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














